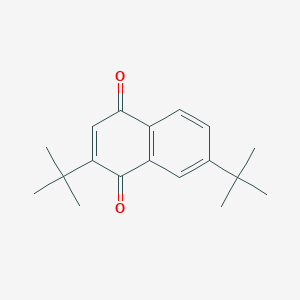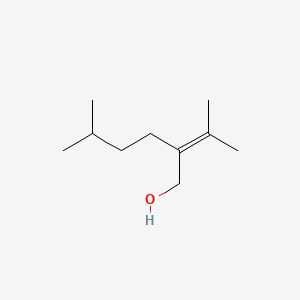
2,7-Di-tert-butyl-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Di-tert-butyl-1,4-naphthoquinone is an organic compound with the molecular formula C18H22O2. It is a derivative of naphthoquinone, characterized by the presence of two tert-butyl groups at the 2 and 7 positions on the naphthoquinone ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
2,7-Di-tert-butyl-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,7-di-tert-butyl-1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs in an organic solvent like dichloromethane or acetic acid under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and solvents may vary based on cost, availability, and environmental considerations .
化学反应分析
Types of Reactions
2,7-Di-tert-butyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to 2,7-di-tert-butyl-1,4-dihydroxynaphthalene using reducing agents like sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, dichloromethane, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: 2,7-di-tert-butyl-1,4-dihydroxynaphthalene.
Substitution: Substituted naphthoquinones with different functional groups.
科学研究应用
2,7-Di-tert-butyl-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,7-Di-tert-butyl-1,4-naphthoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. The compound’s molecular targets include enzymes involved in oxidative stress responses and cellular signaling pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
相似化合物的比较
Similar Compounds
- 2-tert-Butyl-1,4-naphthoquinone
- 2,5-Di-tert-butyl-1,4-benzoquinone
- 2,3-Di-tert-butyl-1,4-naphthoquinone
Uniqueness
2,7-Di-tert-butyl-1,4-naphthoquinone is unique due to the specific positioning of the tert-butyl groups, which imparts distinct chemical and physical properties. This positioning enhances its stability and reactivity compared to other similar compounds. Additionally, its specific redox potential makes it particularly useful in applications requiring precise control of oxidation-reduction reactions .
属性
CAS 编号 |
10239-91-5 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
2,7-ditert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2/c1-17(2,3)11-7-8-12-13(9-11)16(20)14(10-15(12)19)18(4,5)6/h7-10H,1-6H3 |
InChI 键 |
SCNIHHSZHHPWDN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C=C(C2=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)


![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)



![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)


